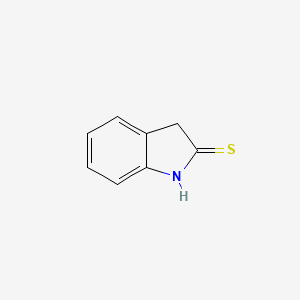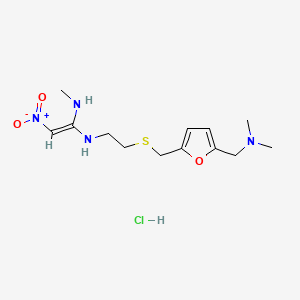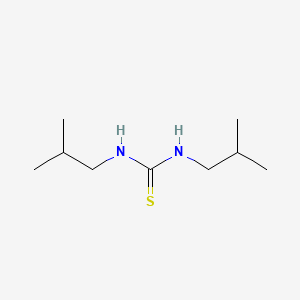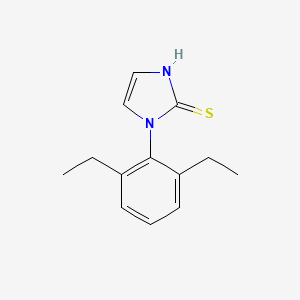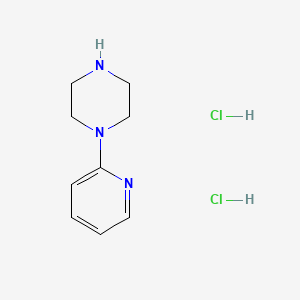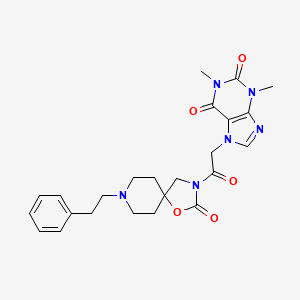
Spirofylline
概要
説明
スピロフィリンは、気管支拡張薬としての可能性があることが知られている化学化合物です。つまり、気道の弛緩と開通を助け、呼吸を容易にすることができます。 この化合物は、喘息、気管支炎、肺気腫などの呼吸器疾患の治療に有望であることが示されています .
準備方法
合成経路と反応条件
スピロフィリンの合成には、スピロ化合物であるコア構造の調製から始まる複数の工程が含まれます。反応条件は通常、スピロ構造の形成を促進するために有機溶媒と触媒を使用することを含みます。 正確な合成経路は異なる場合がありますが、一般的には環化や官能基修飾などの工程が含まれます .
工業生産方法
スピロフィリンの工業生産には、反応条件が厳密に制御され、高収率と高純度が確保される大規模化学反応器を使用することがあります。 このプロセスには、結晶化やクロマトグラフィーなどの精製工程が含まれ、目的の生成物が分離されます .
化学反応の分析
反応の種類
スピロフィリンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
スピロフィリンの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。 反応条件は異なる場合がありますが、多くの場合、制御された温度と反応を促進するための溶媒の使用を伴います .
生成される主要な生成物
スピロフィリンの反応から生成される主要な生成物は、反応の種類によって異なります。たとえば、酸化は酸素化誘導体を生じ、還元は水素化誘導体を生じることがあります。 置換反応は、使用される試薬に応じてさまざまな置換誘導体を生じることがあります .
科学的研究の応用
スピロフィリンは、以下を含む幅広い科学研究における応用があります。
化学: スピロ化合物の合成と反応性を調べるためのモデル化合物として使用されます。
生物学: 研究者は、スピロフィリンを使用して、細胞呼吸への影響と治療薬としての可能性を調査しています。
医学: スピロフィリンは、喘息、気管支炎、肺気腫などの呼吸器疾患の治療の可能性について研究されています。
作用機序
スピロフィリンは、気管支収縮に関与する特定の分子経路を標的とすることで効果を発揮します。気道内の平滑筋を弛緩させることで、気管支拡張が起こります。 関与する正確な分子標的と経路には、ホスホジエステラーゼ酵素の阻害が含まれ、その結果、サイクリックアデノシン一リン酸(cAMP)のレベルが上昇し、気管支平滑筋の弛緩が起こります .
類似化合物との比較
類似化合物
スピロフィリンは、テオフィリンやアミノフィリンなどの他の気管支拡張薬と似ています。 これらの化合物もホスホジエステラーゼ酵素を標的とし、気管支拡張を達成するためにcAMPレベルを上昇させます .
独自性
スピロフィリンを他の類似化合物と区別するものは、そのユニークなスピロ構造です。これは、特定の薬物動態学的および薬力学的な特性に寄与する可能性があります。 このユニークな構造は、吸収、分布、代謝、排泄に影響を与える可能性があり、有効性と安全性の点で利点を提供する可能性があります .
特性
IUPAC Name |
1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5/c1-26-20-19(21(32)27(2)22(26)33)29(16-25-20)14-18(31)30-15-24(35-23(30)34)9-12-28(13-10-24)11-8-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRGPEAMMDAUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CC4(CCN(CC4)CCC5=CC=CC=C5)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243512 | |
| Record name | Spirofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98204-48-9 | |
| Record name | Spirofylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098204489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIROFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000F949089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study highlights Spirofylline's drug-likeness based on Lipinski's rule of five. Could you explain the significance of this rule and how it applies to this compound in the context of COVID-19 treatment?
A1: Lipinski's rule of five is a set of guidelines used to assess the drug-likeness of a molecule, meaning its potential to be orally bioavailable. [, ] The rule states that for a compound to exhibit good oral absorption, it should ideally not violate more than one of the following criteria:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


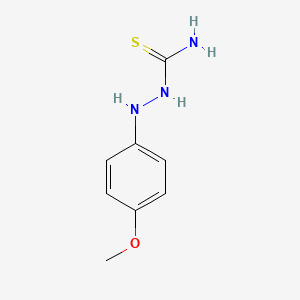
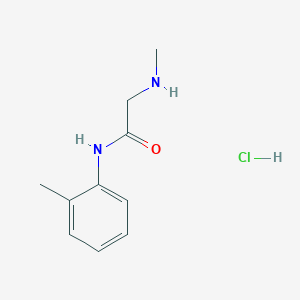


![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)

